6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. The benzotriazole fragment is particularly notable for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals .
Preparation Methods
The synthesis of N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves the reaction of 1H-benzotriazole with a triazine derivative under specific conditions. The benzotriazole acts as a versatile synthetic auxiliary, facilitating various transformations. The preparation process often includes steps such as halogenation, nucleophilic substitution, and cyclization. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the benzotriazole fragment, resulting in different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or alter the binding affinity of ligands, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE include other benzotriazole derivatives and triazine-based compounds. Some examples are:
1H-Benzotriazole: Known for its use as a corrosion inhibitor and in organic synthesis.
2-Aminobenzotriazole: Used in medicinal chemistry for its biological activity.
Triazine derivatives: Widely used in agriculture as herbicides and in the pharmaceutical industry. The uniqueness of N-{4-AMINO-6-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE lies in its combined structural features, which confer distinct reactivity and application potential
Properties
Molecular Formula |
C12H14N8O |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
6-(benzotriazol-1-yloxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14N8O/c1-19(2)12-15-10(14-11(13)16-12)7-21-20-9-6-4-3-5-8(9)17-18-20/h3-6H,7H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
RCJFMYIPWBBCGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.